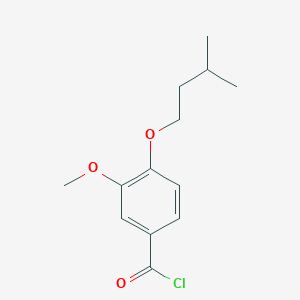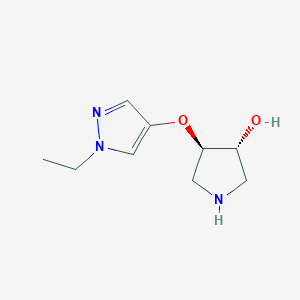![molecular formula C11H11BrO2 B2985781 2-[1-(4-Bromophenyl)cyclopropyl]acetic acid CAS No. 847359-06-2](/img/structure/B2985781.png)
2-[1-(4-Bromophenyl)cyclopropyl]acetic acid
概要
説明
2-[1-(4-Bromophenyl)cyclopropyl]acetic acid: is an organic compound with the molecular formula C11H11BrO2 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclopropyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The compound can be synthesized by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution. This involves treating phenylacetic acid with bromine and mercuric oxide, resulting in a mixture of 2- and 4-bromophenylacetic acid isomers.
Condensation and Hydrolysis: Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide.
Industrial Production Methods: Industrial production methods for 2-[1-(4-Bromophenyl)cyclopropyl]acetic acid typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Specific details on industrial-scale production are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
科学的研究の応用
Chemistry: 2-[1-(4-Bromophenyl)cyclopropyl]acetic acid is used as a building block in organic synthesis, particularly in the preparation of various cyclopropyl-containing compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of cyclopropyl and bromophenyl groups on biological systems. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of 2-[1-(4-Bromophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and cyclopropyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of the target .
類似化合物との比較
4-Bromophenylacetic acid: This compound shares the bromophenyl group but lacks the cyclopropyl moiety, making it less sterically hindered and potentially less reactive in certain contexts.
Cyclopropylacetic acid: This compound contains the cyclopropyl group but lacks the bromophenyl moiety, resulting in different chemical and biological properties.
Uniqueness: 2-[1-(4-Bromophenyl)cyclopropyl]acetic acid is unique due to the combination of the bromophenyl and cyclopropyl groups, which impart distinct steric and electronic effects. These features make it a valuable compound for studying the interplay between structure and reactivity in organic and biological systems .
特性
IUPAC Name |
2-[1-(4-bromophenyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGMKYBQYKBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2985702.png)







![5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B2985717.png)
![2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2985718.png)
